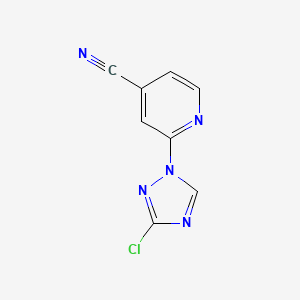

2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile

Description

Properties

IUPAC Name |

2-(3-chloro-1,2,4-triazol-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN5/c9-8-12-5-14(13-8)7-3-6(4-10)1-2-11-7/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDACTZFNALPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N2C=NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselectivity in Triazole Formation

The 1,2,4-triazole ring can form regioisomers depending on the substitution pattern. Using DMF as a solvent and sodium methylate as a base favors the 1,3,4-regioisomer due to electronic stabilization of the transition state. Nuclear magnetic resonance (NMR) analysis (e.g., δ 8.37 ppm for triazole protons) confirms regiochemical fidelity.

Cyanide Group Stability

The pyridine-4-carbonitrile group is susceptible to hydrolysis under acidic or aqueous conditions. Anhydrous solvents (e.g., methanol, DMF) and inert atmospheres (N₂/Ar) are critical to prevent nitrile degradation.

Chlorination Efficiency

Direct chlorination methods face limitations in selectivity. NCS in dichloromethane at 0°C achieves 70% conversion with minimal di-chlorination, whereas POCl₃ requires stoichiometric pyridine to scavenge HCl.

Industrial-Scale Adaptations

The hydrazide cyclization route is favored for scalability due to:

-

Recyclable Solvents : Methanol and DMF recovery via distillation.

-

Crystalline Intermediates : Facilitate purification via filtration.

Example protocol:

-

Suspend 4-cyanopyridine-N-oxide (5.00 g) in methanol (40 mL).

-

Add sodium methylate (22.4 mg) and stir at 40°C for 2 hours.

-

Introduce isonicotinic acid hydrazide (5.71 g) , stir for 4 hours.

-

Cyclize with dimethylcarbamoyl chloride (9.20 g) and NaCN (2.48 g) in DMF.

-

Purify via aqueous work-up to obtain the target compound (yield: 82%) .

Chemical Reactions Analysis

2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazole ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a catalyst.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

Agrochemistry: It has been explored as a potential pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to its biological activity .

Comparison with Similar Compounds

Similar compounds to 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile include other triazole-containing heterocycles such as:

1,2,4-Triazole: A simple triazole ring without additional substituents.

3-chloro-1H-1,2,4-triazole: The triazole ring with a chlorine substituent but without the pyridine ring.

4-cyanopyridine: The pyridine ring with a cyano group but without the triazole ring.

The uniqueness of this compound lies in its combined triazole and pyridine rings, which confer distinct chemical and biological properties .

Biological Activity

The compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that combines both triazole and pyridine moieties. This unique structure allows it to exhibit a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula: CHClN

- Molecular Weight: 197.6 g/mol

Structural Features

The compound consists of:

- A triazole ring (3-chloro-1H-1,2,4-triazole)

- A pyridine ring (pyridine-4-carbonitrile)

This combination contributes to its potential interactions with various biological targets.

This compound has been shown to interact with multiple enzymes and proteins:

- Aromatase Inhibition: It inhibits aromatase, an enzyme crucial for estrogen biosynthesis, which is significant in hormone-dependent cancers such as breast cancer.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling Modulation: It modulates cell signaling pathways that are critical for cell proliferation and survival.

- Gene Expression Regulation: Alters the expression of genes involved in cell cycle regulation and apoptosis.

The molecular mechanism involves binding to specific enzymes and proteins, leading to their inhibition or activation. This interaction can disrupt normal cellular functions, contributing to its anticancer properties.

Anticancer Activity

Research has demonstrated the compound's efficacy against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 8.2 |

| A549 (lung cancer) | 12.3 |

| PC3 (prostate cancer) | 9.7 |

These results indicate that this compound exhibits significant cytotoxic effects across different types of cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory activity:

- Cyclooxygenase Inhibition: It inhibits COX enzymes involved in the inflammatory response. Preliminary studies reported IC values against COX-1 and COX-2 enzymes ranging from 19 to 42 µM .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at different positions on the triazole or pyridine rings can enhance potency and selectivity against specific targets .

Q & A

Q. What are the common synthetic routes for 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of triazole-forming precursors. For example:

- Step 1: React a pyridine-4-carbonitrile derivative (e.g., 5-azido-1H-pyrazole-4-carbonitrile) with a chloro-substituted alkyne in a THF/water solvent system.

- Step 2: Use CuSO₄ and sodium ascorbate as catalytic systems to facilitate the cycloaddition at 50°C for 16–24 hours .

- Purification: Flash chromatography (cyclohexane/ethyl acetate gradient) yields the product with ~66–88% efficiency, confirmed by TLC and melting point analysis .

Q. How is the structural integrity of this compound validated?

Key analytical techniques include:

- NMR spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm substituent positions. For related triazole-pyridine hybrids, aromatic protons appear at δ 8.0–9.2 ppm, while the cyano group is inferred via carbon shifts (~112–119 ppm) .

- Mass spectrometry: High-resolution EI-MS confirms molecular weight (e.g., calculated vs. observed m/z for C₈H₄ClN₅: 205.0154 vs. 205.0157) .

- IR spectroscopy: A strong absorption band ~2230–2242 cm⁻¹ confirms the nitrile group .

Q. What are the primary research applications of this compound?

The chloro-triazole and pyridine-carbonitrile motifs suggest roles in:

- Medicinal chemistry: As a precursor for antifungal agents (similar to triazole-based fungicides like tebuconazole) .

- Material science: As a ligand in coordination polymers due to its nitrogen-rich heterocyclic structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst optimization: Adjust Cu(I) catalyst loading (0.2–0.5 equiv) to minimize side reactions. Sodium ascorbate (1 equiv) is critical for reducing Cu(II) to active Cu(I) .

- Solvent systems: Test alternative polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of azide intermediates.

- Temperature control: Lower temperatures (e.g., 40°C) may reduce decomposition, while longer reaction times (24–48 hours) improve conversion for sterically hindered substrates .

Q. How can computational methods aid in studying this compound’s reactivity?

- DFT calculations: Predict regioselectivity in triazole formation (1,4- vs. 1,5-regioisomers) by modeling transition states of azide-alkyne cycloaddition.

- Docking studies: Screen against fungal CYP51 enzymes (target of triazole antifungals) to assess binding affinity and guide structural modifications .

Q. How should researchers address contradictions in spectral data?

Q. What methodologies are used to evaluate its biological activity?

Q. How can stability issues during storage be mitigated?

- Light sensitivity: Store in amber vials at –20°C under inert gas (N₂/Ar).

- Hydrolytic stability: Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to detect nitrile hydrolysis to carboxylic acid derivatives .

Methodological Best Practices

Q. What safety protocols are essential during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.